Cas no 1431963-36-8 (1-(1-Ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride)
![1-(1-Ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride structure](https://ja.kuujia.com/scimg/cas/1431963-36-8x500.png)
1-(1-Ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline hydrochloride
- 1-(1-Ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
-
- インチ: 1S/C17H20N4.ClH/c1-3-21-10-12(9-19-21)16-17-13(6-7-18-16)14-8-11(2)4-5-15(14)20-17;/h4-5,8-10,16,18,20H,3,6-7H2,1-2H3;1H
- InChIKey: JLANTLXJUBXIQS-UHFFFAOYSA-N
- ほほえんだ: Cl.N1CCC2C3C=C(C)C=CC=3NC=2C1C1C=NN(CC)C=1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 374
- トポロジー分子極性表面積: 45.6
1-(1-Ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-651402-10.0g |
1-ethyl-4-{6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-1H-pyrazole hydrochloride |
1431963-36-8 | 95% | 10g |
$2884.0 | 2023-05-26 | |
Enamine | EN300-651402-0.25g |
1-ethyl-4-{6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-1H-pyrazole hydrochloride |
1431963-36-8 | 95% | 0.25g |
$331.0 | 2023-05-26 | |
Enamine | EN300-651402-5.0g |
1-ethyl-4-{6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-1H-pyrazole hydrochloride |
1431963-36-8 | 95% | 5g |
$1945.0 | 2023-05-26 | |
Enamine | EN300-651402-0.05g |
1-ethyl-4-{6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-1H-pyrazole hydrochloride |
1431963-36-8 | 95% | 0.05g |
$155.0 | 2023-05-26 | |
Enamine | EN300-651402-2.5g |
1-ethyl-4-{6-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-1H-pyrazole hydrochloride |
1431963-36-8 | 95% | 2.5g |
$1315.0 | 2023-05-26 | |
1PlusChem | 1P00JFLC-250mg |
1-(1-ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline |
1431963-36-8 | 95% | 250mg |
$471.00 | 2024-06-20 | |
1PlusChem | 1P00JFLC-50mg |
1-(1-ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline |
1431963-36-8 | 95% | 50mg |
$246.00 | 2024-06-20 | |
Aaron | AR00JFTO-2.5g |
1-(1-ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline |
1431963-36-8 | 95% | 2.5g |
$1834.00 | 2023-12-16 | |
Aaron | AR00JFTO-500mg |
1-(1-Ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride |
1431963-36-8 | 95% | 500mg |
$746.00 | 2025-03-10 | |
Aaron | AR00JFTO-5g |
1-(1-ethyl-1H-pyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline |
1431963-36-8 | 95% | 5g |
$2700.00 | 2023-12-16 |
1-(1-Ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride 関連文献
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
1-(1-Ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochlorideに関する追加情報
1-(1-Ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
The compound with CAS No. 1431963-36-8, commonly referred to as 1-(1-Ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex molecular structure, which combines elements of pyridoindole and pyrazole moieties, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of this compound as a modulator of key biological pathways. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that 1-(1-Ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride exhibits potent activity against specific kinase targets, which are implicated in several pathological conditions such as cancer and inflammatory diseases. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and bioavailability.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The incorporation of the ethylpyrazole group at the 4-position of the pyridoindole framework is critical for optimizing its pharmacokinetic properties. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the compound and confirm its structural integrity.
In terms of biological evaluation, 1-(1-Ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride has been tested in various in vitro and in vivo models. Preclinical data indicate that this compound demonstrates selective inhibition of certain enzymes without significant off-target effects, which is a crucial factor for drug development. Furthermore, its ability to penetrate cellular membranes efficiently suggests potential utility in treating diseases with complex pathophysiology.
From an industrial perspective, the production of this compound requires adherence to stringent quality control measures to ensure consistency and safety. The hydrochloride salt form is often preferred for formulation purposes due to its stability under different storage conditions. Researchers are also exploring the possibility of modifying the substituents on the pyrazole ring to further enhance its therapeutic profile.
Looking ahead, the continued investigation into the mechanisms of action and toxicity profiles of CAS No. 1431963-36-8 will be essential for advancing it into clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development process and bring this promising compound closer to therapeutic application.
1431963-36-8 (1-(1-Ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride) 関連製品
- 1396808-56-2(1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea)
- 2227772-63-4(rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine)
- 2171963-62-3(1-amino(oxan-4-yl)methylcyclooctan-1-ol)
- 2228875-11-2(2-(dimethylamino)methyl-4-(2-nitroethyl)phenol)
- 1478360-55-2(5-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-[(propylthio)methyl]-)
- 62423-75-0(Benzoic acid, 3-(2-bromo-1-oxopropyl)-)
- 2228932-27-0(tert-butyl N-2-(2-amino-3-hydroxypropyl)-5-chlorophenylcarbamate)
- 1873607-81-8(1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine)
- 1820648-53-0(Benzyl N-(4-chloro-2-fluorophenyl)carbamate)
- 1806897-68-6(2-Amino-5-(difluoromethyl)-3-methoxy-4-methylpyridine)
